molecular formula C6H15NO B11924762 3-Amino-2,2-dimethylbutan-1-ol CAS No. 51942-56-4

3-Amino-2,2-dimethylbutan-1-ol

Cat. No.: B11924762
CAS No.: 51942-56-4
M. Wt: 117.19 g/mol
InChI Key: LPYUXUILCKAQSG-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-2,2-dimethylbutan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the reductive amination of 2,2-dimethylbutanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-nitro-2,2-dimethylbutan-1-ol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products Formed

    Oxidation: 3-Amino-2,2-dimethylbutanal or 3-Amino-2,2-dimethylbutanone.

    Reduction: 3-Amino-2,2-dimethylbutane.

    Substitution: 3-Amino-2,2-dimethylbutyl chloride or bromide.

Scientific Research Applications

3-Amino-2,2-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in enzyme studies.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular pathways and influence physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3-dimethylbutan-1-ol: Similar structure but with the amino group on a different carbon.

    3-Amino-2,2-dimethylpropan-1-ol: Lacks one carbon in the backbone.

    3-Amino-2-methylbutan-1-ol: Has one less methyl group.

Uniqueness

3-Amino-2,2-dimethylbutan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a primary amine and a primary alcohol on a branched butane backbone makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

51942-56-4

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-amino-2,2-dimethylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3

InChI Key

LPYUXUILCKAQSG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CO)N

Origin of Product

United States

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